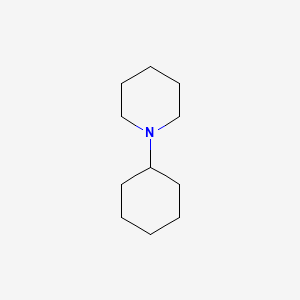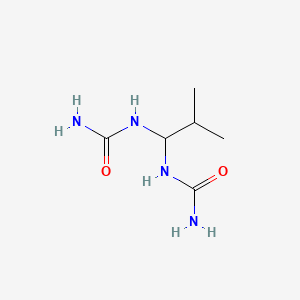![molecular formula C17H20N4OS B1196862 (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine is a member of indoles.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Inflammatory Applications
Compounds with a structure similar to (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine have been extensively studied for their antimicrobial properties. A study by Gadegoni and Manda (2013) synthesized novel compounds containing the 1,3,4-oxadiazole moiety and tested them for antimicrobial activity against various bacteria, demonstrating significant antimicrobial potential (Gadegoni & Manda, 2013). Additionally, Nagarapu and Pingili (2014) reported on the synthesis of indole-based 1,3,4-oxadiazoles with notable antimicrobial activity (Nagarapu & Pingili, 2014).
Furthermore, these compounds have shown anti-inflammatory properties. Rapolu et al. (2013) synthesized a series of compounds with the 1,3,4-oxadiazole structure and evaluated their anti-inflammatory and anti-proliferative activities. They found that some of these compounds had significant effects on inflammation and cancer cell proliferation (Rapolu et al., 2013).
Potential in Neurodegenerative Disease Treatment
Efimova et al. (2023) investigated a compound structurally similar to (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine for its inhibitory effects on human monoamine oxidase (MAO) B, suggesting potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease (Efimova et al., 2023).
Anti-tubercular Properties
Purushotham and Poojary (2018) synthesized a compound with a similar structure and assessed its potential as an antitubercular agent against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Purushotham & Poojary, 2018).
Antioxidant and Anticancer Properties
Research by Saundane and Mathada (2015) on Schiff bases containing the indole moiety showed promising antioxidant and antimicrobial activity, suggesting the usefulness of these compounds in oxidative stress-related conditions (Saundane & Mathada, 2015). Additionally, Kamath, Sunil, and Ajees (2016) synthesized indole–quinoline–oxadiazole hybrids, demonstrating significant cytotoxic potential against breast adenocarcinoma cells, pointing towards potential applications in cancer therapy (Kamath et al., 2016).
Propiedades
Nombre del producto |
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine |
|---|---|
Fórmula molecular |
C17H20N4OS |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)7-8-23-17-21-20-16(22-17)14(18)9-12-10-19-15-6-4-3-5-13(12)15/h3-7,10,14,19H,8-9,18H2,1-2H3/t14-/m0/s1 |
Clave InChI |
HTPVOZDKIZGALX-AWEZNQCLSA-N |
SMILES isomérico |
CC(=CCSC1=NN=C(O1)[C@H](CC2=CNC3=CC=CC=C32)N)C |
SMILES canónico |
CC(=CCSC1=NN=C(O1)C(CC2=CNC3=CC=CC=C32)N)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



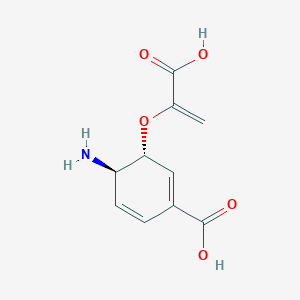
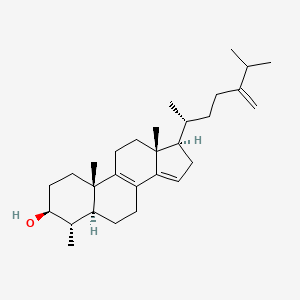

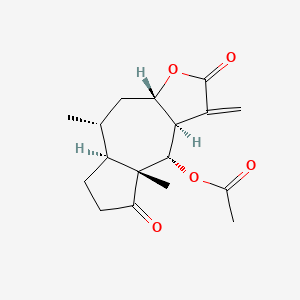
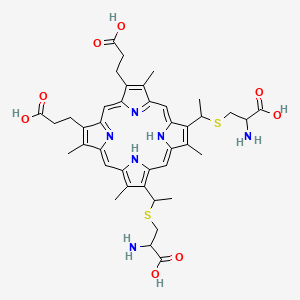
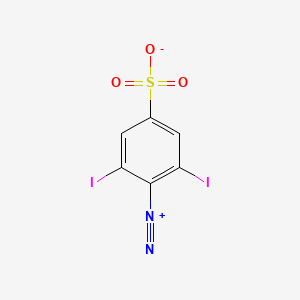
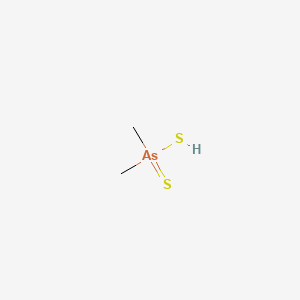
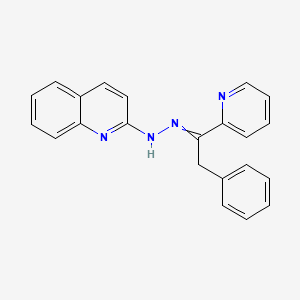

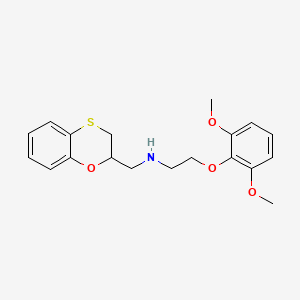
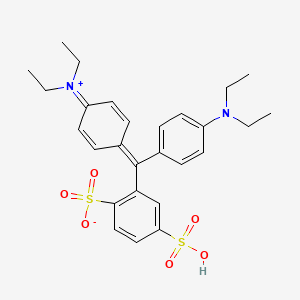
![methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1196800.png)
